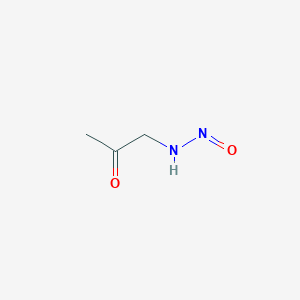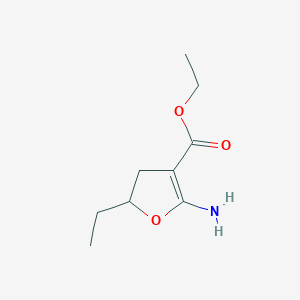
4-(Hexyloxy)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with a hexyloxy group at the fourth position and two amino groups at the first and second positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-(Hexyloxy)nitrobenzene, is prepared by nitrating 4-(Hexyloxy)benzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction: The nitro group in 4-(Hexyloxy)nitrobenzene is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Ethoxybenzene-1,2-diamine: Similar structure but with an ethoxy group instead of a hexyloxy group.
4-Butoxybenzene-1,2-diamine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
4-(Hexyloxy)benzene-1,2-diamine is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90168-24-4 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-hexoxybenzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8,13-14H2,1H3 |
InChI-Schlüssel |
JMJVVHGHADVSOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


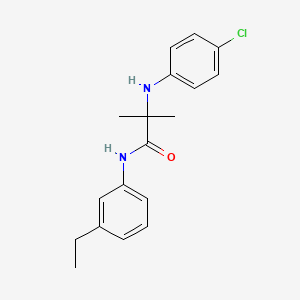
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
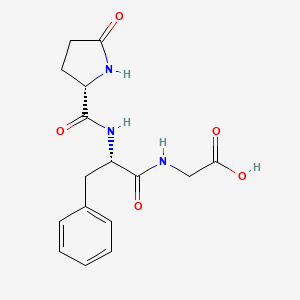
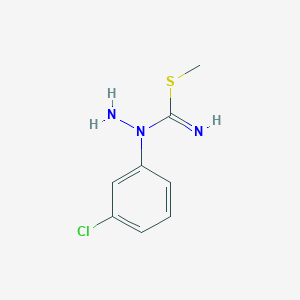
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
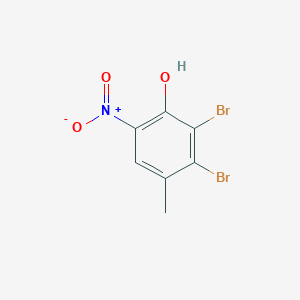

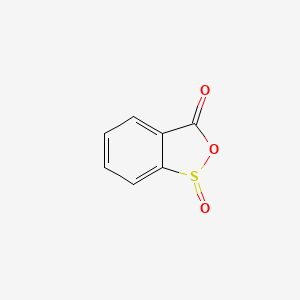

![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
